5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Description
5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Properties
IUPAC Name |
5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-13-9-10-27-21(13)20-17(11-23)22(24-14(2)19(20)15(3)25)28-12-18(26)16-7-5-4-6-8-16/h4-10,20,24H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJWWAXGCHLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid, sulfuric acid, or even more environmentally friendly catalysts like Punica granatum peel .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. Catalysts used in industrial settings are often chosen for their reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridines, which can have significant biological activities .
Scientific Research Applications
5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have potential as antihypertensive agents due to their calcium channel blocking activity.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, which helps in reducing blood pressure by relaxing blood vessels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells, thereby exerting its antihypertensive effect .
Comparison with Similar Compounds
Similar Compounds
5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: These compounds are structurally similar and have been studied for their urease inhibitory activity.
Dihydropyrimidine derivatives: These compounds share a similar core structure and have various biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring and the phenacylsulfanyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
